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Compound of Interest

Compound Name: 2-Azido-4-bromophenol

CAS No.: 58018-51-2

Cat. No.: B1383003

Get Quote

Executive Summary
2-Azido-4-bromophenol (CAS: 58018-51-2) is a specialized aryl azide intermediate used

primarily in the synthesis of photoaffinity probes for drug discovery and proteomic profiling.

Characterized by a molecular weight of 214.02 g/mol , this compound integrates three critical

functionalities: a phenolic hydroxyl group for derivatization or ligand binding, a bromine atom

serving as a handle for cross-coupling (e.g., Suzuki-Miyaura) or isotopic signature, and an

azide group (

) that functions as a photolabile warhead. Upon UV irradiation, the azide generates a highly
reactive nitrene species, enabling covalent crosslinking to proximal biological targets.

This guide details the physicochemical properties, synthesis protocols, and mechanistic

applications of 2-Azido-4-bromophenol, designed for researchers requiring high-fidelity

chemical biology tools.
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The precise molecular weight is critical for mass spectrometry (MS) validation in proteomic

workflows. The presence of Bromine (

and

) creates a distinct isotopic pattern (approx. 1:1 doublet) essential for identifying labeled
peptides.

Table 1: Key Chemical Specifications
Property Specification

Chemical Name 2-Azido-4-bromophenol

CAS Number 58018-51-2

Molecular Formula

Molecular Weight (Avg) 214.02 g/mol

Monoisotopic Mass

212.9538 Da (

), 214.9517 Da (

)

Appearance Pale yellow to brown crystalline solid

Solubility
Soluble in DMSO, DMF, Methanol; sparingly

soluble in water

Stability
Light-sensitive; Store at -20°C protected from

light

pKa (Predicted)

~7.5 (Phenolic OH, acidified by electron-

withdrawing Br and

)

Structural Visualization
The following diagram illustrates the connectivity and functional handling points of the

molecule.
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Figure 1: Functional map of 2-Azido-4-bromophenol showing orthogonal reactive sites.

Synthesis Protocol: Diazotization Route
The most reliable synthesis route proceeds via the diazotization of 2-amino-4-bromophenol

(CAS: 40925-68-6), followed by nucleophilic displacement with sodium azide (

). This protocol minimizes the formation of diazo-oxide byproducts by maintaining strict
temperature control.

Reagents Required[2][3][4][5][6]
Precursor: 2-Amino-4-bromophenol (98% purity)

Reagents: Sodium Nitrite (

), Sodium Azide (

), Hydrochloric Acid (6M HCl)

Solvent: Water/Ethanol mixture or Acetic Acid/Water

Safety: Perform in a fume hood behind a blast shield. Azides can be explosive.

Step-by-Step Methodology
Solubilization: Dissolve 10 mmol of 2-amino-4-bromophenol in 20 mL of 6M HCl. Cool the

solution to 0–5°C in an ice-salt bath. Critical: Maintenance of low temperature prevents
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decomposition of the diazonium intermediate.

Diazotization: Dropwise add a solution of

(1.1 eq, 11 mmol) in water (5 mL), keeping the internal temperature below 5°C. Stir for 20
minutes. The solution should turn clear/yellowish.

Checkpoint: Test with starch-iodide paper (turns blue immediately) to confirm excess

nitrous acid.

Azidation: Prepare a solution of

(1.5 eq, 15 mmol) in minimal water. Add this solution dropwise to the cold diazonium mixture.

Observation: Nitrogen gas evolution (

) will occur. Vigorous stirring is required.

Precipitation: Continue stirring at 0°C for 1 hour, then allow to warm to room temperature

over 2 hours. The product, 2-Azido-4-bromophenol, typically precipitates as a solid.

Isolation: Filter the solid, wash copiously with cold water to remove excess acid and

inorganic salts.

Purification: Recrystallize from ethanol/water or purify via silica column chromatography

(Hexanes/EtOAc) if necessary. Note: Avoid heating the dry solid above 60°C.

Reaction Mechanism
The transformation involves the conversion of the amine to a diazonium salt, which then

undergoes nucleophilic aromatic substitution (

) or radical substitution by the azide anion.
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Figure 2: Synthetic pathway from amino-precursor to aryl azide.

Mechanism of Action: Photoaffinity Labeling[2][7][8]
2-Azido-4-bromophenol is a "warhead" precursor. In drug discovery, it is often tethered to a

drug molecule. When the drug binds its target protein, the complex is irradiated with UV light

(typically 254 nm or 365 nm, depending on ring substitution).

Photolysis Pathway
Activation: UV light causes the expulsion of

from the azide group.

Nitrene Formation: A singlet nitrene is formed. This species is highly electrophilic.

Insertion/Coupling: The nitrene can insert into C-H bonds or add to double bonds on the

nearby protein backbone, forming a covalent bond.

Ring Expansion (Side Reaction): Aryl nitrenes can rearrange to form a dehydroazepine

(ketenimine) intermediate, which reacts with nucleophiles (e.g., Lysine amines).
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Figure 3: Photochemical activation and protein crosslinking mechanism.

Applications in Drug Discovery[7]
Target Identification (Deconvolution)
Researchers synthesize "photo-probes" by attaching 2-azido-4-bromophenol to a bioactive

small molecule.
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Workflow: Incubate probe with cell lysate -> UV Irradiate -> Denature -> Immunoprecipitate

(via Bromine handle or added tag) -> Mass Spectrometry.

Role of Bromine: The Br atom provides a unique mass defect and isotopic pattern in MS,

aiding in the filtration of false positives during peptide mapping.

Binding Site Mapping
Once a target is identified, the azide crosslinks to specific amino acids within the binding

pocket. Digestion and MS/MS sequencing reveal the exact location of ligand binding.

"Click" Chemistry Precursor
While less common than aliphatic azides, aryl azides can participate in Cu-free click chemistry

(strain-promoted) if the electronics are tuned, though they are primarily used for radical

insertion.

Safety and Handling Guidelines
Warning: Organic azides are potentially explosive and toxic.

Shock Sensitivity: While aryl azides are generally more stable than alkyl azides with high

C/N ratios, 2-Azido-4-bromophenol should be treated as potentially shock-sensitive. Do not

use metal spatulas; use Teflon or wood.

Light Protection: The compound is designed to decompose under light. All synthesis and

storage must occur in amber glassware or foil-wrapped containers.

Temperature: Store at -20°C. Avoid heating reaction mixtures containing the isolated azide

above 60–80°C.

Waste Disposal: Quench unreacted azide solutions with excess sodium nitrite/sulfuric acid or

specific azide quenching protocols before disposal. Do not pour down the drain (risk of

forming heavy metal azides in plumbing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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